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molecular formula C7H10N2O2S B155520 Ethyl 2-amino-4-methylthiazole-5-carboxylate CAS No. 7210-76-6

Ethyl 2-amino-4-methylthiazole-5-carboxylate

Cat. No. B155520
M. Wt: 186.23 g/mol
InChI Key: WZHUPCREDVWLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541457B2

Procedure details

A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (6.58 g, 35.5 mmol) and NaOH (5.40 g, 135.00 mmol) in tetrahydrofuran (60 mL) and water (30 mL) was heated to reflux overnight. Tetrahydrofuran was removed by evaporation, and the residue was neutralized with 5% hydrochloric acid solution to pH 5˜6. The precipitate obtained was collected by filtration and dried to afford 2-amino-4-methylthiazole-5-carboxylic acid (5.20 g, 94%); 1H NMR (DMSO-d6, 300 MHz) δ 7.63 (s, 2H), 2.30 (s, 3H). MS (ES+) m/z 159.1 (M+1).
Quantity
6.58 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:8]([O:10]CC)=[O:9])=[C:5]([CH3:7])[N:6]=1.[OH-].[Na+]>O1CCCC1.O>[NH2:1][C:2]1[S:3][C:4]([C:8]([OH:10])=[O:9])=[C:5]([CH3:7])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.58 g
Type
reactant
Smiles
NC=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
5.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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